molecular formula C₁₃H₁₄¹⁵N₂O₂ B1152197 3-Carboxy Detomidine Methyl Ester-15N2

3-Carboxy Detomidine Methyl Ester-15N2

Cat. No.: B1152197
M. Wt: 232.25
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Carboxy Detomidine Methyl Ester-15N2 (CAS 2725398-53-6) is a stable isotope-labeled derivative of Detomidine, a veterinary sedative belonging to the α2-adrenoceptor agonist class. Its molecular formula is C₁₃H₁₄¹⁵N₂O₂, with two nitrogen-15 isotopes incorporated into the imidazole ring . This compound is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry, to enhance the accuracy of quantitative analyses for Detomidine and its metabolites in biological samples . The methyl ester group at the 3-carboxy position distinguishes it from other Detomidine derivatives, influencing its solubility and metabolic stability .

Properties

Molecular Formula

C₁₃H₁₄¹⁵N₂O₂

Molecular Weight

232.25

Synonyms

3-(1H-Imidazol-15N2-5-ylmethyl)-2-methyl-benzoic Acid Methyl Ester

Origin of Product

United States

Comparison with Similar Compounds

Isotopic Variants of Detomidine Derivatives

3-Carboxy Detomidine-13C,15N2 (CAS 1346605-14-8)
  • Molecular Formula : C₁₁¹³CH₁₂¹⁵N₂O₂
  • Key Differences: Incorporates both carbon-13 and nitrogen-15 isotopes, unlike the methyl ester variant, which has only nitrogen-14.
  • Applications : Used in tandem with 3-Carboxy Detomidine Methyl Ester-15N2 for isotopic dilution assays, enabling precise quantification of Detomidine in complex matrices .
Table 1: Isotopic Detomidine Derivatives
Compound Name CAS Number Molecular Formula Isotopic Labels Key Functional Groups
This compound 2725398-53-6 C₁₃H₁₄¹⁵N₂O₂ ¹⁵N₂ Methyl ester
3-Carboxy Detomidine-13C,15N2 1346605-14-8 C₁₁¹³CH₁₂¹⁵N₂O₂ ¹³C, ¹⁵N₂ Carboxylic acid

Structural Analogs and Functional Group Variations

Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate (E1079, CAS not specified)
  • Molecular Formula: C₁₁H₁₅N₃O₂·HNO₃
  • Key Differences: Features a carbamimidoylamino group and an ethyl ester, unlike the imidazole ring and methyl ester in this compound. This structural divergence results in distinct receptor-binding properties and metabolic profiles .
Detomidine (Parent Compound)
  • Key Differences : The parent compound lacks isotopic labels and the 3-carboxy methyl ester group. Detomidine’s pharmacological activity arises from its unmodified imidazole ring and dimethylphenyl substituents, enabling potent α2-adrenergic agonist effects .
  • Applications : Clinically used for sedation and analgesia in large animals, as demonstrated in laparoscopic procedures for goats .

Impurities and Byproducts

Its isotopic labeling facilitates traceability in impurity profiling studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.